molecular formula C14H23OP B14715672 Phosphine oxide, dibutylphenyl- CAS No. 10557-66-1

Phosphine oxide, dibutylphenyl-

Cat. No.: B14715672
CAS No.: 10557-66-1
M. Wt: 238.30 g/mol
InChI Key: WCYAKKWAZWUWLP-UHFFFAOYSA-N
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Description

Phosphine oxide, dibutylphenyl- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an oxygen atom (P=O) and substituted with two butyl groups and one phenyl group. This compound is part of the broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine oxides are typically synthesized through the oxidation of their corresponding phosphine precursors. For phosphine oxide, dibutylphenyl-, the synthesis involves the oxidation of dibutylphenylphosphine using oxidizing agents such as hydrogen peroxide or molecular oxygen. The reaction is usually carried out under controlled conditions to ensure complete oxidation without over-oxidation or degradation of the product .

Industrial Production Methods

In industrial settings, the production of phosphine oxides often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, dibutylphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of phosphine oxide, dibutylphenyl- typically yields dibutylphenylphosphine .

Mechanism of Action

The mechanism by which phosphine oxide, dibutylphenyl- exerts its effects is primarily through its ability to interact with various molecular targets. The P=O group is highly polar, allowing it to form strong hydrogen bonds and coordinate with metal ions. This makes it an effective ligand in catalysis and a potent antioxidant by scavenging free radicals .

Comparison with Similar Compounds

Phosphine oxide, dibutylphenyl- can be compared with other similar compounds such as:

Phosphine oxide, dibutylphenyl- stands out due to its specific substitution pattern, which imparts unique steric and electronic properties, making it suitable for specialized applications in both research and industry.

Properties

CAS No.

10557-66-1

Molecular Formula

C14H23OP

Molecular Weight

238.30 g/mol

IUPAC Name

dibutylphosphorylbenzene

InChI

InChI=1S/C14H23OP/c1-3-5-12-16(15,13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3

InChI Key

WCYAKKWAZWUWLP-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(CCCC)C1=CC=CC=C1

Origin of Product

United States

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